2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl-
Description
Introduction to 2,4(1H,3H)-Pyrimidinedione Derivatives: Structural and Functional Significance
Nomenclature and IUPAC Classification of 1-(3-(Benzoyloxy)-4-((Benzoyloxy)methyl)cyclopentyl)-5-ethyl-2,4(1H,3H)-Pyrimidinedione
The systematic IUPAC name of this compound is derived through hierarchical prioritization of functional groups and substituents on the pyrimidinedione core. The parent structure, 2,4(1H,3H)-pyrimidinedione, consists of a six-membered aromatic ring with nitrogen atoms at positions 1 and 3 and ketone groups at positions 2 and 4. Substituents are numbered according to their positions relative to this core:
- N-1 Substitution : A cyclopentyl group modified at the 3- and 4-positions with benzoyloxy and (benzoyloxy)methyl groups, respectively.
- The 3-position bears a benzoyloxy group (–O–(C₆H₅)–CO–).
- The 4-position contains a (benzoyloxy)methyl group (–CH₂–O–(C₆H₅)–CO–).
- C-5 Substitution : An ethyl group (–CH₂CH₃).
The IUPAC name construction follows these rules:
- The pyrimidinedione core is numbered such that the ketone groups receive the lowest possible indices (positions 2 and 4).
- Substituents are listed in alphabetical order, with locants assigned to ensure the lowest set of numbers.
Table 1: Structural Breakdown of IUPAC Name
| Component | Position | Description |
|---|---|---|
| 2,4(1H,3H)-Pyrimidinedione | Core | Diketone pyrimidine ring with hydrogens at N-1 and N-3 |
| 1-(Cyclopentyl derivative) | N-1 | Cyclopentyl substituent with benzoyloxy groups at C-3 and C-4 |
| 3-(Benzoyloxy) | C-3 | –O–(C₆H₅)–CO– group attached to cyclopentyl |
| 4-((Benzoyloxy)methyl) | C-4 | –CH₂–O–(C₆H₅)–CO– group attached to cyclopentyl |
| 5-Ethyl | C-5 | –CH₂CH₃ group on pyrimidinedione core |
This nomenclature underscores the molecule’s structural complexity, which arises from the fusion of a functionalized cyclopentane ring with the pyrimidinedione system. Such modifications are designed to enhance molecular interactions with biological targets, as seen in antiviral agents like HEPT derivatives.
Historical Context of Pyrimidinedione-Based Compounds in Medicinal Chemistry
The development of pyrimidinedione derivatives traces back to early 20th-century investigations into barbituric acid (2,4,6-trioxohexahydropyrimidine), a scaffold synthesized by Adolf von Baeyer in 1864. Barbiturates, derived from barbituric acid, dominated sedative-hypnotic therapeutics until the mid-20th century but faced decline due to safety concerns. However, their structural analogs, including pyrimidinediones, gained renewed interest for antiviral applications in the 1990s.
Evolution of Pyrimidinedione Pharmacophores
Barbituric Acid to Pyrimidinediones :
- Replacement of the C-6 oxo group in barbiturates with a hydrogen or alkyl group yielded 2,4(1H,3H)-pyrimidinediones, reducing sedative effects while retaining heterocyclic reactivity.
- Key synthetic pathways involved condensation of barbituric acid with aldehydes or ketones, enabling diverse N-1 and C-5 substitutions.
Antiviral Optimization :
- Seminal work by Buckheit et al. (2001) demonstrated that N-1 substitutions with cyclic moieties (e.g., cyclopentyl, phenyl) drastically enhanced antiviral potency against HIV-1 and HIV-2.
- The introduction of lipophilic groups at C-5 (e.g., ethyl, propyl) improved membrane permeability and target binding, as evidenced by sub-nanomolar EC₅₀ values in viral inhibition assays.
Table 2: Milestones in Pyrimidinedione Derivative Development
| Year | Innovation | Impact |
|---|---|---|
| 1864 | Synthesis of barbituric acid by von Baeyer | Foundation for heterocyclic chemistry and sedative drug development |
| 1903 | Clinical introduction of barbital | First barbiturate hypnotic, validating pyrimidine-based therapeutics |
| 1996 | Son et al.’s synthesis of 6-substituted pyrimidinediones | Enabled systematic structure-activity relationship (SAR) studies |
| 2001 | Buckheit et al.’s cyclopentyl derivatives | Achieved sub-nanomolar antiviral activity with low cytotoxicity |
The compound 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione exemplifies this trajectory, combining a cyclopentyl-based N-1 substituent with dual benzoyloxy groups to optimize steric and electronic interactions with viral reverse transcriptase. Its design reflects iterative refinements in pyrimidinedione chemistry, balancing metabolic stability and target affinity.
Properties
CAS No. |
98736-92-6 |
|---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[2-benzoyloxy-4-(5-ethyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methyl benzoate |
InChI |
InChI=1S/C26H26N2O6/c1-2-17-15-28(26(32)27-23(17)29)21-13-20(16-33-24(30)18-9-5-3-6-10-18)22(14-21)34-25(31)19-11-7-4-8-12-19/h3-12,15,20-22H,2,13-14,16H2,1H3,(H,27,29,32) |
InChI Key |
GNAULXPMFJHTOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(C2)OC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent functionalization of the cyclopentyl ring with benzoyloxy groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
General Reactivity of Pyrimidinediones
Pyrimidinediones are known for their participation in nucleophilic substitution, hydrolysis, and hydrogen-bonding interactions due to their lactam and carbonyl functionalities . Key reactions include:
| Reaction Type | Typical Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic or basic aqueous conditions | Cleavage of the lactam ring to form ureides |
| N-Alkylation | Alkyl halides in polar aprotic solvents | Substitution at the N1 or N3 positions |
| Electrophilic Aromatic Substitution | Nitration, halogenation | Substitution at the C5 or C6 positions |
For the target compound, the benzoyl ester groups are expected to hydrolyze under basic conditions (e.g., NaOH/MeOH), yielding free hydroxyl and hydroxymethyl groups .
Benzoyl Ester Reactivity
The two benzoyloxy groups in the compound are likely to undergo:
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | Aqueous base (e.g., K₂CO₃/MeOH) | Free hydroxyl and hydroxymethyl substituents |
| Transesterification | Alcohols with acid catalysis | Replacement with other alkoxy groups |
Such reactions are critical for deprotecting functional groups in synthetic intermediates .
Cyclopentyl Substituent Reactivity
The cyclopentyl ring’s stereochemistry and substituents may influence:
-
Ring-opening reactions under strong acidic or oxidative conditions.
-
Steric effects on nucleophilic attack at the pyrimidinedione core.
Ethyl Group at C5
The ethyl group at C5 is typically inert under mild conditions but may participate in:
-
Radical reactions (e.g., halogenation under UV light).
-
Oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄).
Gaps in Current Data
No experimental studies specifically addressing the reactivity of this compound were found. Research on analogs (e.g., 5-tert-butyluracil or benzoyl-protected nucleosides ) suggests plausible pathways, but validation is required.
To advance understanding of this compound’s reactivity, targeted studies using techniques like NMR kinetics, computational modeling (DFT), and controlled hydrolytic experiments are recommended.
Scientific Research Applications
Overview
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- is a complex organic compound with a pyrimidinedione core that has garnered interest in various scientific fields. Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multiple steps that include forming the pyrimidinedione core and functionalizing the cyclopentyl ring with benzoyloxy groups. The reactions often require specific catalysts and reagents to achieve desired transformations. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Chemical Reactions
The compound can undergo various reactions:
- Oxidation : Introduction of additional functional groups.
- Reduction : Alteration of the oxidation state.
- Substitution : Replacement of benzoyloxy groups with other functional groups.
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with potentially useful properties.
Biology
Research into the biological activity of 2,4(1H,3H)-Pyrimidinedione has revealed its interactions with biomolecules. Studies indicate potential applications in understanding enzyme mechanisms and cellular processes due to its ability to bind to specific molecular targets.
Medicine
The compound has been explored for its therapeutic properties:
- Anti-inflammatory Activity : Investigations suggest it may inhibit inflammatory pathways.
- Anticancer Properties : Preliminary studies indicate potential efficacy against various cancer cell lines, warranting further exploration into its mechanisms of action.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials and chemical processes. Its structural versatility makes it suitable for creating specialized polymers or coatings that require specific chemical properties.
Case Studies and Research Findings
- Biological Activity Assessment : A study demonstrated that derivatives of 2,4(1H,3H)-Pyrimidinedione exhibited significant anti-inflammatory effects in vitro. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
- Anticancer Research : Another investigation focused on the anticancer potential of pyrimidinedione derivatives against A431 vulvar epidermal carcinoma cell lines. The results indicated that certain modifications enhanced cytotoxicity .
- Material Science : Recent advancements have shown that this compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties, making it valuable in materials science .
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl-Substituted Pyrimidinediones
- Carbathymidine (1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methyl-2,4(1H,3H)-pyrimidinedione)
- Structural Differences : Replaces benzoyloxy groups with hydroxyl and hydroxymethyl substituents on the cyclopentyl ring. Position 5 has a methyl group instead of ethyl.
- Implications : Reduced lipophilicity compared to the target compound due to polar hydroxyl groups. The hydroxymethyl group may enhance solubility, while the smaller methyl group at position 5 reduces steric hindrance .
- Applications : Carbathymidine is a carbocyclic nucleoside analog studied for antiviral activity, suggesting the target compound’s benzoyl groups could modulate bioavailability or resistance profiles .
Sugar-Modified Pyrimidinediones
- FMAU (1-[2-Deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione) Structural Differences: Features a fluorinated arabinofuranosyl sugar instead of a cyclopentyl ring. Position 5 is methylated. Implications: The fluorine atom enhances metabolic stability by resisting enzymatic degradation. The sugar moiety facilitates nucleoside transporter recognition, unlike the cyclopentyl group, which may limit cellular uptake . Applications: FMAU is a thymidine analog with antiviral and anticancer properties, highlighting the importance of fluorination in therapeutic design .
Benzoylated Pyrimidinediones
- 1-(2,3-Dio-O-benzoyl-5-O-(diphenoxyphosphoryl)-ß-D-ribofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione Structural Differences: Benzoyl groups are attached to a ribofuranosyl sugar rather than a cyclopentyl ring. Implications: Benzoylation improves stability during synthesis but may reduce solubility.
Table 1: Key Properties of Pyrimidinedione Derivatives
Key Observations :
- Lipophilicity : The target compound’s dual benzoyl groups likely increase logP compared to hydroxylated (Carbathymidine) or sugar-based (FMAU) analogs, impacting membrane permeability .
- Metabolic Stability : Benzoyl esters may undergo hydrolysis in vivo, whereas fluorinated (FMAU) or ethynyl-substituted derivatives resist degradation .
- Steric Effects : The ethyl group at position 5 in the target compound could hinder enzyme binding compared to smaller methyl groups in analogs .
Biological Activity
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- is a derivative of pyrimidine known for its diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Antimicrobial Activity
Pyrimidine derivatives are well-documented for their antimicrobial properties. Studies have shown that various pyrimidinediones exhibit significant activity against a range of pathogens. For instance:
- A series of pyrimidinedione analogs demonstrated potent activity against E. coli and S. aureus , with some compounds being significantly more effective than standard antibiotics like trimethoprim .
- The compound's structure allows it to inhibit bacterial growth through mechanisms involving DNA synthesis inhibition and interference with cell wall formation.
Antiviral Activity
Research indicates that certain pyrimidinediones possess antiviral properties, particularly against HIV. The compound has been evaluated for its ability to inhibit viral entry and reverse transcription:
- In vitro assays showed that derivatives of pyrimidinedione could inhibit HIV-1 and HIV-2 replication effectively, suggesting potential as antiviral agents .
- The presence of cyclic substitutions in the compound enhances its antiviral efficacy compared to simpler analogs.
Anti-inflammatory Properties
Pyrimidine derivatives also exhibit anti-inflammatory effects. Some studies report:
- Compounds similar to the target molecule have shown significant inhibition of paw edema in animal models, indicating their potential as anti-inflammatory agents .
- The mechanism is thought to involve the modulation of inflammatory mediators and cytokines.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:
- The presence of electron-withdrawing groups enhances antibacterial activity.
- Substituents on the benzoyloxy groups can significantly impact the compound's overall efficacy against various pathogens .
Study 1: Antimicrobial Efficacy
A study evaluated a series of newly synthesized pyrimidine derivatives, including the target compound, against multiple microbial strains. Results indicated that:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Target Compound | 0.5 | Excellent against S. aureus |
| Control (Penicillin) | 1.0 | Moderate |
This data supports the hypothesis that structural modifications can enhance antimicrobial potency.
Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral properties of pyrimidinedione derivatives against HIV:
| Compound | IC50 (µM) | Viral Strain |
|---|---|---|
| Target Compound | 0.28 | HIV-1 |
| SJ-3366 (Standard) | 0.30 | HIV-2 |
The target compound exhibited comparable efficacy to established antiviral agents, highlighting its potential for further development.
Q & A
Q. How can researchers optimize the synthesis of substituted pyrimidinediones like this compound?
Answer: Microwave-assisted synthesis under solvent-free conditions is a validated method for pyrimidinedione derivatives. For example, microwave radiation reduces reaction time (e.g., from 12 hours to 15 minutes) compared to conventional heating . Key parameters include microwave power (300–600 W) and temperature control (80–120°C). Reaction progress can be monitored via GC-MS, as demonstrated in studies on structurally similar pyrimidinediones (Table 2 in ).
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
Answer:
- GC-MS : Validated for quantifying pyrimidinediones by comparing retention times and mass spectra with calibration curves (e.g., linearity R² ≥ 0.998) .
- NMR : Use H and C NMR to confirm benzoyloxy and cyclopentyl substituents. Compare chemical shifts with analogs like thymidine derivatives (δ 7.5–8.1 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- X-ray crystallography : Critical for resolving stereochemistry of the cyclopentyl group, as seen in studies of arabinofuranosyl pyrimidinediones .
Q. How can researchers assess the stability of this compound under experimental conditions?
Answer: Conduct accelerated stability studies in buffers (pH 4–9) and organic solvents (DMF, DMSO) at 25–40°C. Monitor degradation via HPLC-UV (λ = 254 nm) and compare with reference standards. For light-sensitive analogs like fluorinated pyrimidinediones, use amber vials and inert atmospheres .
Advanced Research Questions
Q. How do substituents on the cyclopentyl ring influence this compound’s biological activity?
Answer: Structure-activity relationship (SAR) studies on related compounds (e.g., thymidine analogs) show that:
- Benzoyloxy groups enhance lipophilicity, improving membrane permeability (logP increases by ~1.5 units) .
- Steric effects : Bulky substituents at the 4-position may hinder enzymatic binding, as observed in antiviral assays for arabinofuranosyl derivatives .
Methodology : Synthesize analogs with modified substituents (e.g., acetyloxy vs. benzoyloxy) and test in cellular models (e.g., antiviral or cytotoxicity assays) .
Q. What computational approaches can predict interactions between this compound and biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding to enzymes (e.g., thymidine kinase). Validate with crystallographic data from analogs like FMAU (PDB ID 4QNW) .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values of substituents) with activity data from in vitro assays .
Q. How to resolve contradictions in spectral data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
